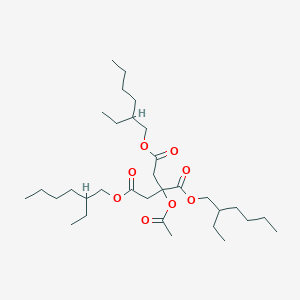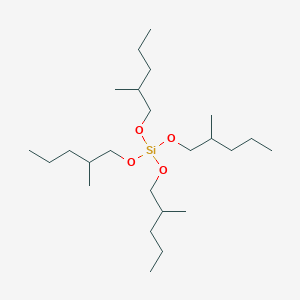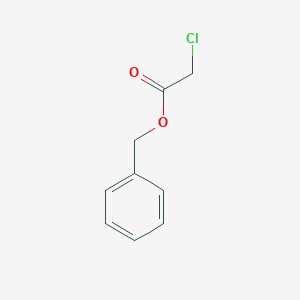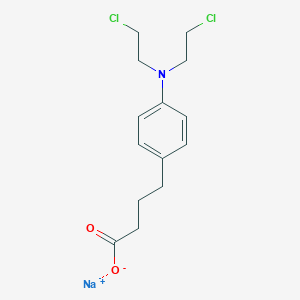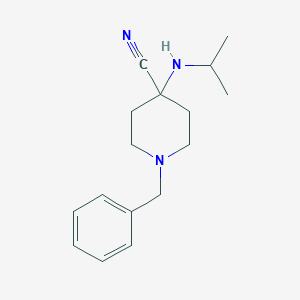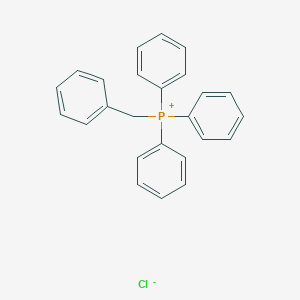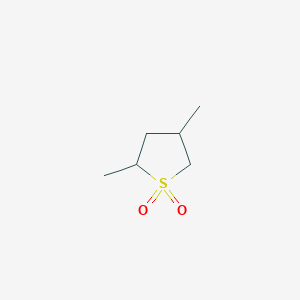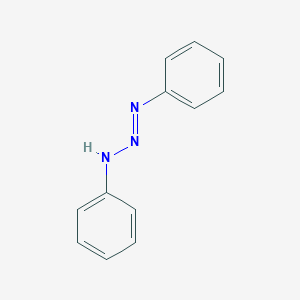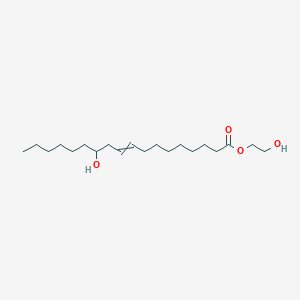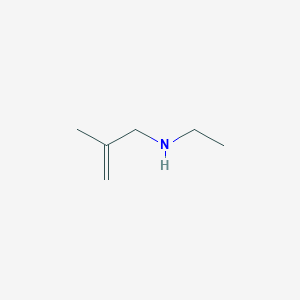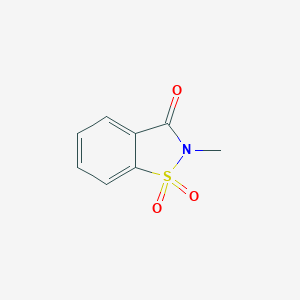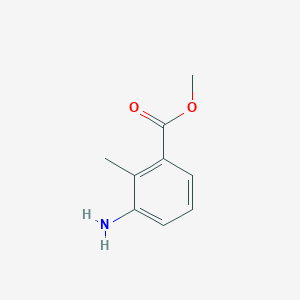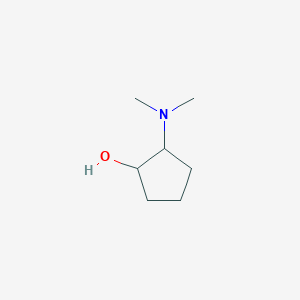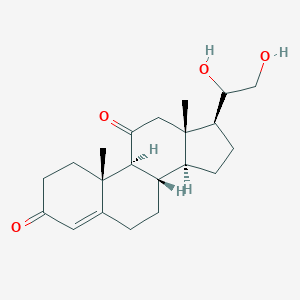
4-Pregnene-20,21-diol-3,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pregnene-20,21-diol-3,11-dione, also known as Pregnenolone, is a steroid hormone that is synthesized from cholesterol in the adrenal glands, gonads, and liver. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research due to its potential therapeutic applications and its role in various physiological processes.
作用机制
4-Pregnene-20,21-diol-3,11-dione acts as a neurosteroid, modulating the activity of neurotransmitters in the brain. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and stress. 4-Pregnene-20,21-diol-3,11-dione also acts as a positive allosteric modulator of NMDA receptors, which are involved in learning and memory. Additionally, pregnenolone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
生化和生理效应
4-Pregnene-20,21-diol-3,11-dione has a variety of biochemical and physiological effects. It has been shown to increase the synthesis of other steroid hormones, including progesterone, testosterone, and estrogen. 4-Pregnene-20,21-diol-3,11-dione has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been shown to have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease.
实验室实验的优点和局限性
4-Pregnene-20,21-diol-3,11-dione has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a relatively low toxicity and is well-tolerated in animal studies. However, there are also limitations to using pregnenolone in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of pregnenolone can vary depending on the dose and route of administration.
未来方向
There are several future directions for research on pregnenolone. One area of interest is the potential therapeutic applications of pregnenolone in treating cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of pregnenolone and its effects on neurotransmitter activity. Another area of interest is the potential role of pregnenolone in treating depression and anxiety. Further studies are needed to determine the optimal dose and route of administration for pregnenolone in these conditions. Finally, research is needed to better understand the long-term effects of pregnenolone on the body and its potential for toxicity.
合成方法
4-Pregnene-20,21-diol-3,11-dione can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1). The synthesis of pregnenolone can also occur through alternative pathways, including the conversion of 17-hydroxypregnenolone to pregnenolone by the enzyme 17β-hydroxysteroid dehydrogenase.
科学研究应用
4-Pregnene-20,21-diol-3,11-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that pregnenolone may have neuroprotective properties and may be effective in treating cognitive disorders such as Alzheimer's disease. It has also been shown to have anti-inflammatory effects and may be beneficial in treating autoimmune diseases. Additionally, pregnenolone has been studied for its potential role in treating depression and anxiety.
属性
CAS 编号 |
116-56-3 |
|---|---|
产品名称 |
4-Pregnene-20,21-diol-3,11-dione |
分子式 |
C21H30O4 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
InChI 键 |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
